5-O-Benzylbazedoxifene
Overview
Description
5-O-Benzylbazedoxifene is a metabolite of Bazedoxifene Acetate, a nonsteroidal selective estrogen receptor modulator (SERM). The compound has a molecular formula of C37H40N2O3 and a molecular weight of 560.73 g/mol .
Preparation Methods
The synthesis of 5-O-Benzylbazedoxifene involves several steps, starting from Bazedoxifene Acetate. The key synthetic route includes the benzylation of Bazedoxifene at the 5-O position. This process typically involves the use of benzyl halides in the presence of a base such as sodium hydride or potassium carbonate . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as continuous flow processes and the use of more efficient catalysts.
Chemical Reactions Analysis
5-O-Benzylbazedoxifene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to remove the benzyl group.
The major products formed from these reactions include benzoic acids, de-benzylated derivatives, and substituted benzyl compounds.
Scientific Research Applications
5-O-Benzylbazedoxifene has several applications in scientific research:
Mechanism of Action
5-O-Benzylbazedoxifene acts as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors and can act as either an agonist or antagonist depending on the tissue type . This dual action allows it to modulate estrogenic activity in a tissue-specific manner, which is beneficial in treating conditions like osteoporosis and potentially certain cancers .
Comparison with Similar Compounds
5-O-Benzylbazedoxifene is similar to other SERMs such as Bazedoxifene, Raloxifene, and Tamoxifen. it is unique due to its specific benzylation at the 5-O position, which can influence its binding affinity and selectivity for estrogen receptors . This modification can lead to differences in its pharmacokinetic and pharmacodynamic profiles compared to other SERMs.
Similar Compounds
Bazedoxifene: The parent compound, used primarily for osteoporosis.
Raloxifene: Another SERM used for osteoporosis and breast cancer prevention.
Tamoxifen: A well-known SERM used in the treatment of breast cancer.
Properties
IUPAC Name |
4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxyindol-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O3/c1-28-35-25-34(42-27-30-9-5-4-6-10-30)19-20-36(35)39(37(28)31-13-15-32(40)16-14-31)26-29-11-17-33(18-12-29)41-24-23-38-21-7-2-3-8-22-38/h4-6,9-20,25,40H,2-3,7-8,21-24,26-27H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCBNSZDKAPTTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801109964 | |
Record name | 4-[1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-(phenylmethoxy)-1H-indol-2-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801109964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328933-58-0 | |
Record name | 4-[1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-(phenylmethoxy)-1H-indol-2-yl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328933-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-(phenylmethoxy)-1H-indol-2-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801109964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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